molecular formula C7H11N3 B575022 6-(Methylamino)methyl-2-pyridinamine CAS No. 193470-31-4

6-(Methylamino)methyl-2-pyridinamine

Cat. No.: B575022
CAS No.: 193470-31-4
M. Wt: 137.186
InChI Key: SBPDPCGVLAGBDD-UHFFFAOYSA-N
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Description

6-(Methylamino)methyl-2-pyridinamine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Scientific Research Applications

6-(Methylamino)methyl-2-pyridinamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

6-(Methylamino)methyl-2-pyridinamine is classified as a combustible solid . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn when handling this compound . In case of a leak, all sources of ignition should be removed and the area should be well ventilated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)methyl-2-pyridinamine typically involves the reaction of 2-chloromethyl-6-methylpyridine with methylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds as follows:

2-chloromethyl-6-methylpyridine+methylamineThis compound+HCl\text{2-chloromethyl-6-methylpyridine} + \text{methylamine} \rightarrow \text{this compound} + \text{HCl} 2-chloromethyl-6-methylpyridine+methylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)methyl-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridinamine derivatives.

Mechanism of Action

The mechanism of action of 6-(Methylamino)methyl-2-pyridinamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylpyridine: A structurally similar compound with a primary amino group.

    2-Methyl-6-pyridinamine: Another derivative of pyridine with a different substitution pattern.

Uniqueness

6-(Methylamino)methyl-2-pyridinamine is unique due to the presence of the methylamino group at the 6-position of the pyridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

6-(methylaminomethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPDPCGVLAGBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193470-31-4
Record name 6-[(methylamino)methyl]pyridin-2-amine
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